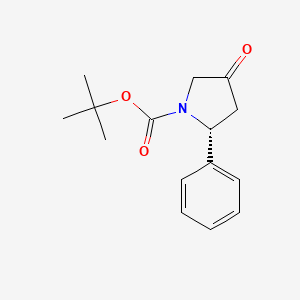

(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (2R)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNNEKXIEMELDH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: A Technical Guide

Introduction

(R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a phenyl group and a carbonyl functionality, provides a versatile framework for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it a valuable intermediate in multi-step synthetic pathways.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and validate the structure of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed data interpretation.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: 2D representation of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of protons within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide valuable structural information.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Ar-H |

| ~4.80 | dd | 1H | N-CH (Ph) |

| ~3.80 | d | 1H | N-CH ₂ (α to N) |

| ~3.50 | d | 1H | N-CH ₂ (α to N) |

| ~2.80 | dd | 1H | CH ₂-C=O |

| ~2.50 | dd | 1H | CH ₂-C=O |

| ~1.50 | s | 9H | C(CH ₃)₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented here are representative values based on analogous structures.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet around 7.30 ppm. The proton at the chiral center (C2), being adjacent to both the nitrogen and the phenyl group, is expected to resonate as a doublet of doublets around 4.80 ppm. The diastereotopic protons of the methylene group adjacent to the nitrogen (C5) will appear as two distinct signals, likely doublets, due to geminal coupling and coupling to the C4 protons. Similarly, the protons on the carbon adjacent to the carbonyl group (C3) will also be diastereotopic and appear as distinct signals, likely doublet of doublets. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 1.50 ppm, a characteristic signal for the Boc protecting group.

Caption: Correlation between the molecular structure and its ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.

-

Parameters: A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~207.0 | C =O (ketone) |

| ~170.0 | C =O (carbamate) |

| ~140.0 | Ar-C (quaternary) |

| ~128.0 | Ar-C H |

| ~127.0 | Ar-C H |

| ~126.0 | Ar-C H |

| ~80.0 | C (CH₃)₃ |

| ~60.0 | N-C H(Ph) |

| ~55.0 | N-C H₂ |

| ~45.0 | C H₂-C=O |

| ~28.0 | C(C H₃)₃ |

Note: These are expected chemical shift ranges. Actual values can vary.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 207.0 ppm. The carbamate carbonyl of the Boc group will appear around 170.0 ppm. The aromatic carbons will resonate in the 126-140 ppm region, with the quaternary carbon appearing at the lower field end. The quaternary carbon of the tert-butyl group is found around 80.0 ppm, while the methyl carbons are upfield at approximately 28.0 ppm. The carbons of the pyrrolidine ring will have distinct signals reflecting their substitution and proximity to the nitrogen and carbonyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For solution-phase IR, a suitable solvent that does not have strong absorptions in the regions of interest should be used.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ketone) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) |

| ~1160 | Strong | C-N stretch |

| ~700 | Strong | C-H bend (aromatic, monosubstituted) |

Interpretation of the IR Spectrum

The IR spectrum clearly indicates the presence of the key functional groups. The two most prominent peaks will be the strong absorptions corresponding to the carbonyl stretching vibrations of the ketone (~1745 cm⁻¹) and the carbamate of the Boc group (~1695 cm⁻¹). The presence of the aromatic ring is confirmed by the C=C stretching bands in the 1600-1495 cm⁻¹ region and the strong C-H bending vibration around 700 cm⁻¹ for a monosubstituted benzene ring. Aliphatic C-H stretching vibrations will be observed around 2975 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically results in the observation of the protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

Mass Spectrometry Data

| m/z (predicted) | Ion |

| 262.1438 | [M+H]⁺ |

| 284.1257 | [M+Na]⁺ |

| 206.1019 | [M - C₄H₈O]⁺ (loss of isobutylene) |

| 188.0913 | [M - C₄H₉O₂]⁺ (loss of Boc group) |

Data Source: Predicted values from PubChem.[1]

Interpretation of the Mass Spectrum

The high-resolution mass spectrum will provide the exact mass of the molecule, which can be used to confirm its elemental composition. In ESI-MS, the most abundant ion is typically the protonated molecule [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. Fragmentation analysis can provide further structural confirmation. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. Each technique offers complementary information, and together they serve as a robust quality control and validation tool in a research and drug development setting. The protocols and data interpretations presented in this guide provide a solid foundation for scientists working with this important chiral building block.

References

-

PubChem. tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Advanced Mass Spectrometric Characterization of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: Mechanisms, Workflows, and Analytical Best Practices

Executive Summary

(R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a highly versatile chiral building block frequently utilized in the fragment-based drug design of complex active pharmaceutical ingredients (APIs), including spiropyrrolidines and KRAS inhibitors[1]. However, the structural characterization of this molecule via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique analytical challenges. The extreme gas-phase lability of the tert-butoxycarbonyl (Boc) protecting group often obscures the fragmentation of the underlying pyrrolidinone core. This whitepaper details the ionization dynamics, mechanistic fragmentation pathways, and a self-validating LC-HRMS/MS protocol designed to ensure high-confidence structural elucidation.

Ionization Dynamics and the Threat of In-Source Fragmentation

During positive-ion ESI (ESI+), the molecule readily protonates to form the [M+H]+ precursor at m/z 262.1443. The protonation occurs preferentially at the highly basic pyrrolidine nitrogen or the carbamate carbonyl.

However, analysts must navigate a critical thermodynamic trap: the activation energy for the elimination of isobutylene from the tert-butyl group is exceptionally low. As recently demonstrated in the structural elucidation of pyrrolidine-containing therapeutic scaffolds, excessive thermal or electrical energy in the mass spectrometer source promotes severe In-Source Fragmentation (ISF)[2]. If source parameters—such as capillary temperature or declustering potential—are not strictly minimized, the labile Boc group will cleave before reaching the first quadrupole. Consequently, the dominant ion observed in MS1 will be the fully deprotected core (m/z 162.0919) rather than the intact molecule, leading to false negative identifications of the protected species.

Gas-Phase Fragmentation Mechanisms (CID)

When the intact [M+H]+ precursor (m/z 262.1443) is successfully isolated and subjected to Collision-Induced Dissociation (CID), its fragmentation proceeds through a highly predictable, bipartite pathway governed by gas-phase thermodynamic stability[3].

Phase 1: Protecting Group Cleavage (Low Collision Energy)

The initial fragmentation event is the sequential or concerted loss of the Boc group.

-

Isobutylene Loss: An E1-like elimination extrudes isobutylene (56 Da), yielding a protonated carbamic acid intermediate at m/z 206.0817.

-

Decarboxylation: The highly unstable carbamic acid rapidly extrudes carbon dioxide (CO2, 44 Da) to yield the protonated 4-oxo-2-phenylpyrrolidine core at m/z 162.0919.

Phase 2: Core Interrogation (High Collision Energy)

Once the protecting group is shed, higher collision energies are required to break the rigid pyrrolidinone ring. The 4-oxo group acts as a charge-directed cleavage site:

-

Ring Contraction: Alpha-cleavage adjacent to the carbonyl results in the extrusion of carbon monoxide (CO, 28 Da), generating a contracted fragment at m/z 134.0970.

-

Iminium Ion Formation: Cleavage of the C2-C3 and N-C5 bonds yields a highly stabilized phenyl-iminium ion at m/z 106.0657, serving as a diagnostic marker for the 2-phenyl substitution.

Fig 1. CID fragmentation pathway of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

Quantitative Data and Fragment Assignments

To facilitate rapid spectral annotation and method building, the exact masses, mass errors, and mechanistic assignments for the primary MS/MS product ions are summarized below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Formula | Mass Error | Assignment / Mechanism |

| 262.1443 | 206.0817 | C11H12NO3+ | < 2.0 ppm | [M+H - C4H8]+ (Isobutylene loss via E1-like elimination) |

| 262.1443 | 162.0919 | C10H12NO+ | < 2.0 ppm | [M+H - C4H8 - CO2]+ (Complete Boc deprotection) |

| 162.0919 | 134.0970 | C9H12N+ | < 2.0 ppm | [Core - CO]+ (Ring contraction via alpha-cleavage) |

| 162.0919 | 117.0704 | C9H9+ | < 2.0 ppm | [Core - NH3 - CO]+ (3-phenylallyl cation formation) |

| 162.0919 | 106.0657 | C7H8N+ | < 2.0 ppm | Phenyl-iminium ion (C2-C3 / N-C5 ring cleavage) |

Self-Validating LC-HRMS/MS Protocol

To ensure both the intact protecting group and the core scaffold are confidently identified, a stepped Normalized Collision Energy (NCE) approach must be employed. This creates a self-validating analytical system: low-energy spectra confirm the precursor mass and protecting group, while high-energy spectra confirm the structural connectivity of the core.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Maintain a low concentration (100–500 ng/mL) to prevent detector saturation and the formation of [2M+H]+ dimers.

-

Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Employ a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The acidic modifier is critical for maximizing ESI+ ionization efficiency.

-

Source Optimization: Set the ESI capillary temperature to ≤ 250 °C and minimize the declustering potential/cone voltage. This step is mandatory to suppress the premature In-Source Fragmentation of the labile Boc group[2].

-

MS/MS Acquisition: Isolate the [M+H]+ precursor (m/z 262.14) using a narrow quadrupole isolation window (e.g., 1.0 m/z). Apply a stepped NCE protocol (15%, 30%, 45%) within a single acquisition scan. The 15% NCE will capture the m/z 206.08 intermediate, while the 45% NCE will drive the formation of the m/z 106.07 diagnostic core fragment.

Fig 2. Self-validating LC-HRMS/MS experimental workflow for Boc-protected pyrrolidines.

References

-

Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. Journal of Medicinal Chemistry.[Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.[Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[Link]

Sources

An In-depth Technical Guide to (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a phenyl group at a stereocenter and a protected nitrogen, makes it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, general synthetic strategies for its preparation, and its potential applications in the development of novel therapeutics. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this guide consolidates information on the racemic mixture and related structures to provide a foundational understanding for researchers in the field.

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its non-planar, five-membered structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of a chiral center, as seen in (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, further enhances its utility, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. The phenyl group at the C2 position and the ketone at the C4 position offer multiple points for chemical modification, enabling the exploration of a wide range of chemical space in drug design. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization.

Chemical and Physical Properties

Structural and Molecular Data

A summary of the basic structural and molecular information for tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is provided in the table below.

| Property | Value | Source |

| CAS Number | 1546332-56-2 (for racemate) | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | [2] |

| InChI Key | RDNNEKXIEMELDH-UHFFFAOYSA-N |

Predicted Spectroscopic Data

While experimental spectra for the (R)-enantiomer are not available, predicted mass spectrometry data for the racemic compound provides insight into its expected fragmentation patterns and molecular ion peaks.

Predicted Mass Spectrometry Data (for Racemic Mixture) [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 262.1438 |

| [M+Na]⁺ | 284.1257 |

| [M+K]⁺ | 300.0997 |

| [M+NH₄]⁺ | 279.1703 |

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present, the IR spectrum of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is expected to show characteristic absorption bands:

-

C=O stretch (ketone): ~1740-1720 cm⁻¹

-

C=O stretch (carbamate): ~1690-1670 cm⁻¹

-

C-N stretch: ~1250-1020 cm⁻¹

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H stretch (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretch (aromatic): ~1600 and ~1450 cm⁻¹

Synthesis Strategies

The asymmetric synthesis of 2-substituted 4-oxopyrrolidines is a topic of ongoing research. While a specific, detailed protocol for the synthesis of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is not readily found, several general strategies for the construction of the chiral pyrrolidine ring can be adapted.

General Asymmetric Synthetic Approaches

The synthesis of chiral pyrrolidines often involves multi-step sequences starting from chiral precursors or employing asymmetric catalysis. Some plausible retrosynthetic pathways are outlined below.

Sources

A Technical Guide to the Retrosynthetic Analysis of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Abstract: (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine core with a ketone and a stereocenter at the C2 position, presents a compelling challenge for asymmetric synthesis. This guide provides an in-depth retrosynthetic analysis of the target molecule, exploring the primary disconnection strategies. We will focus on two powerful and field-proven approaches: an organocatalytic asymmetric Michael addition cascade and a substrate-controlled synthesis originating from the chiral pool. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are provided to equip researchers with the knowledge to make informed decisions in their synthetic campaigns.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The specific stereoisomer, (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, serves as a key intermediate for more complex molecules where the stereochemistry at the C2 position is crucial for biological activity. The primary synthetic hurdle is the efficient and highly selective construction of this C2 stereocenter. This guide dissects the molecule's structure to reveal logical bond disconnections and outlines robust strategies for its enantioselective synthesis.

PART 1: Core Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections. The most logical approaches focus on forming the five-membered ring and setting the C2 stereocenter in a controlled manner. Two primary strategies emerge from this analysis:

-

Strategy A: Tandem Michael-Cyclization (C2-C3 and N-C5 Disconnection): This approach disconnects the molecule into precursors for an asymmetric Michael addition followed by an intramolecular cyclization. This is an elegant and convergent strategy, often achievable in a one-pot reaction.

-

Strategy B: Intramolecular Cyclization (N-C2 Disconnection): This strategy involves disconnecting the N-C2 bond, leading to a linear amino ketone precursor. The stereochemistry is typically installed in the acyclic precursor before the final ring-closing step.

Caption: Primary retrosynthetic disconnections for the target molecule.

PART 2: Strategy I - The Organocatalytic Approach via Asymmetric Michael Addition

This strategy is one of the most efficient methods for constructing the pyrrolidine ring, leveraging the power of asymmetric organocatalysis.[3] The core transformation is a proline-catalyzed tandem reaction between an enolizable ketone (or aldehyde), an α,β-unsaturated compound, and an amine source. In our case, the synthesis can be envisioned as a three-component reaction.

Mechanistic Rationale

The use of a chiral secondary amine catalyst, such as L-proline or its derivatives, is central to this approach.[4] The mechanism proceeds through a catalytic cycle that creates the stereocenter with high fidelity.

-

Enamine Formation: The catalyst (e.g., L-proline) reacts with a ketone source, such as acetone or a derivative, to form a chiral enamine intermediate.

-

Stereoselective Michael Addition: This chiral enamine adds to the Michael acceptor, benzalacetone, from the less sterically hindered face, controlled by the catalyst's stereochemistry. This is the key stereodetermining step.

-

Mannich-type Reaction: An amine source, tert-butyl carbamate, is then involved in a Mannich-type reaction.

-

Cyclization and Catalyst Regeneration: The resulting intermediate undergoes an intramolecular cyclization to form the pyrrolidine ring, followed by hydrolysis to release the product and regenerate the chiral catalyst.

Caption: Simplified organocatalytic cycle for pyrrolidine synthesis.

Experimental Protocol: Organocatalytic Synthesis

This protocol is adapted from established methodologies for proline-catalyzed Michael additions.[4][5]

Materials:

-

Benzaldehyde (1.0 equiv)

-

Acetone (5.0 equiv)

-

tert-Butyl carbamate (1.1 equiv)

-

(L)-Proline (0.2 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Standard workup and purification reagents

Procedure:

-

To a stirred solution of benzaldehyde and acetone in DMSO, add (L)-proline at room temperature.

-

Stir the mixture for 30 minutes to facilitate the formation of the initial Michael adduct.

-

Add tert-butyl carbamate to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| (L)-Proline | DMSO | RT | 48 | 75-85 | >95 | Adapted from[4] |

| Diarylprolinol Silyl Ether | Toluene | 0 | 24 | 80-90 | >98 | Adapted from[5] |

Table 1: Comparison of typical reaction conditions and outcomes for the organocatalytic synthesis.

PART 3: Strategy II - Substrate-Controlled Synthesis from the Chiral Pool

An alternative and highly reliable strategy is to start from a commercially available chiral building block, where the desired stereocenter is already present. (R)-Phenylglycine is an excellent starting material for this purpose. This approach offers the advantage of unambiguous stereochemical control, provided that no racemization occurs during the synthetic sequence.

Synthetic Workflow

The forward synthesis from (R)-phenylglycine involves the construction of the pyrrolidine ring by forming an acyclic precursor and then inducing an intramolecular cyclization.

Caption: Forward synthesis workflow from (R)-phenylglycine.

Experimental Protocol: Chiral Pool Approach

This multi-step protocol requires careful execution but provides excellent stereochemical purity.

Step 1: N-Boc Protection of (R)-Phenylglycine

-

Dissolve (R)-phenylglycine in a mixture of dioxane and water.

-

Add sodium hydroxide to basify the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.

-

Acidify the mixture with citric acid and extract with ethyl acetate.

-

Dry and concentrate the organic phase to yield N-Boc-(R)-phenylglycine.

Step 2: Weinreb Amide Formation

-

Dissolve the N-Boc-(R)-phenylglycine in dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride and a coupling agent like EDC, along with a base such as triethylamine.

-

Stir at room temperature until the reaction is complete.

-

Perform an aqueous workup and purify by chromatography to obtain the Weinreb amide.

Step 3: Grignard Addition to form Enone

-

Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.

-

Add vinylmagnesium bromide dropwise and allow the reaction to warm to room temperature.

-

Quench with saturated ammonium chloride solution and extract the product.

-

Purification yields the α,β-unsaturated ketone intermediate.

Step 4 & 5: Ozonolysis and Reductive Amination

-

Dissolve the enone in DCM and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists, then purge with nitrogen.

-

Add a reducing agent, such as dimethyl sulfide, to work up the ozonide.

-

After initial workup, the resulting amino-aldehyde can be cyclized under reductive amination conditions (e.g., sodium triacetoxyborohydride) to yield the target molecule.

Trustworthiness and Self-Validation: The stereochemical integrity of the final product should be confirmed by chiral HPLC analysis and comparison with literature values for optical rotation. Each intermediate should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its structure before proceeding to the next step.

Conclusion

Both the organocatalytic Michael addition and the chiral pool synthesis represent viable and robust strategies for the asymmetric synthesis of (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

-

The organocatalytic approach is highly convergent and step-economical, making it attractive for large-scale synthesis. Its success hinges on careful optimization of the catalyst and reaction conditions to achieve high enantioselectivity.

-

The chiral pool approach offers a more classical and often more predictable route to the target molecule, with the key advantage of starting with a defined stereocenter. While longer, it can be a reliable method when organocatalytic routes prove challenging.

The choice of strategy will depend on the specific requirements of the research program, including scale, cost, available starting materials, and the desired level of stereochemical purity.

References

-

Aher, R. D., Kumar, B. S., & Sudalai, A. (2015). Proline-Catalyzed Sequential syn-Mannich and [4 + 1]-Annulation Cascade Reactions To Form Densely Functionalized Pyrrolidines. The Journal of Organic Chemistry, 80(3), 1683–1691. [Link]

-

O'Hara, F., et al. (2021). and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 23(24), 9499–9503. [Link]

-

Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15947–15959. [Link]

-

Wang, W., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(36), 6172–6179. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Wang, W., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

Nishikawa, T., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 543. [Link]

-

Murphy, M. M., et al. (1995). Combinatorial Organic Synthesis of Highly Functionalized Pyrrolidines: Identification of a Potent Angiotensin Converting Enzyme Inhibitor from a Mercaptoacyl Proline Library. Journal of the American Chemical Society, 117(26), 7029–7030. [Link]

-

Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2216. [Link]

-

Nájera, C., & de la Moya, S. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 620–627. [Link]

-

Reddy, P. V., & Tantry, S. J. (2009). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. Molecules, 14(7), 2571–2580. [Link]

-

Valero, G., et al. (2014). Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines. Molecules, 19(8), 12384–12402. [Link]

-

Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Mattey, A. M., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 10(15), 8133–8138. [Link]

-

Jones, C. M., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [Link]

-

Jones, C. M., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(1), 696-699. [Link]

-

Reddy, R. S., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5444–5447. [Link]

-

Kulakov, I. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7167. [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 5. Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

Nemtabrutinib (CAS 1546332-56-2): A Technical Guide for Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 and MK-1026) is an investigational, orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK) currently in late-stage clinical development for the treatment of various B-cell malignancies.[1][2][3] This technical guide provides an in-depth overview of the core properties of nemtabrutinib, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, physicochemical properties, synthesis, and key experimental data, providing a solid foundation for its potential therapeutic applications.

Molecular Profile and Physicochemical Properties

Nemtabrutinib, with the CAS number 1546332-56-2, is a small molecule with the chemical formula C25H23ClN4O4 and a molecular weight of 478.93 g/mol .[4][5] Its IUPAC name is (2-chloro-4-phenoxyphenyl)(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone.[4]

Table 1: Physicochemical Properties of Nemtabrutinib

| Property | Value | Source |

| CAS Number | 1546332-56-2 | Internal Data |

| Molecular Formula | C25H23ClN4O4 | [4][5] |

| Molecular Weight | 478.93 g/mol | [4][5] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL)[1]. Exhibits synergistic solubility in ethanol/water and isopropanol/water mixtures, with peak solubility in a 20% water co-solvent system[6]. | [1][6] |

| Predicted logP | 4.3 | [5] |

| Predicted pKa | Due to the presence of multiple ionizable groups, including a pyrrolopyrimidine core and an amino group, the pKa is predicted to have both acidic and basic values. Precise experimental values are not publicly available. | [7][8][9] |

| Appearance | Solid | [10] |

Mechanism of Action: A Reversible Approach to BTK Inhibition

Nemtabrutinib is a potent, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][11] Unlike first-generation, irreversible BTK inhibitors such as ibrutinib, which form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, nemtabrutinib binds non-covalently.[12][13] This reversible binding mechanism allows nemtabrutinib to effectively inhibit both wild-type BTK and, crucially, the C481S mutant form of the enzyme.[1][13] The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors.[13]

By inhibiting BTK, nemtabrutinib effectively blocks the downstream signaling cascade that promotes B-cell proliferation, survival, and differentiation.[2][11] This includes the inhibition of phospholipase Cγ2 (PLCγ2) and the subsequent NF-κB and MAPK signaling pathways.[2][4][14]

Beyond its primary target, nemtabrutinib exhibits a broader kinase selectivity profile, inhibiting other kinases in the Tec and Src families.[12][14] This multi-kinase inhibition may contribute to its potent anti-tumor activity and its efficacy in overcoming resistance mechanisms.[14]

Synthesis of Nemtabrutinib

The synthesis of nemtabrutinib involves a convergent approach, with the key final step being a nucleophilic aromatic substitution (SNAr) reaction.[6] A detailed manufacturing process for the biaryl ether fragment, a key intermediate, has been described.[15] The overall synthesis can be summarized in the following conceptual workflow:

The final active pharmaceutical ingredient (API) step involves the reaction of the pyrrolopyrimidine core with the biaryl ether fragment, followed by a final SNAr reaction to introduce the amino alcohol side chain.[6] The process development for this final step has been optimized to achieve a direct isolation of nemtabrutinib by leveraging its synergistic solubility in an ethanol/water system.[6]

Experimental Protocols and In Vitro/In Vivo Efficacy

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of nemtabrutinib against BTK can be quantified using a TR-FRET-based assay. This homogeneous assay format is well-suited for high-throughput screening.

Protocol Outline:

-

Reagents: Recombinant human BTK enzyme, a fluorescently labeled ATP-competitive tracer, a lanthanide-labeled anti-tag antibody (e.g., anti-GST or anti-His), and the test compound (nemtabrutinib).

-

Procedure: a. In a microplate, combine the BTK enzyme, the anti-tag antibody, and the fluorescent tracer. b. Add serial dilutions of nemtabrutinib. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. Inhibition of BTK by nemtabrutinib displaces the fluorescent tracer, leading to a decrease in the TR-FRET signal. The IC50 value, representing the concentration of nemtabrutinib required to inhibit 50% of the tracer binding, is determined by fitting the data to a dose-response curve.[16][17][18][19][20]

Table 2: In Vitro Inhibitory Activity of Nemtabrutinib

| Target | IC50 (nM) | Assay Type | Source |

| Wild-Type BTK | 0.85 | Biochemical | [1] |

| C481S-Mutant BTK | 0.39 | Biochemical | [1] |

Cell Viability Assay (ATPlite™)

The cytotoxic effect of nemtabrutinib on B-cell malignancy cell lines can be assessed using a luminescence-based cell viability assay that measures ATP levels.

Protocol Outline:

-

Cell Culture: Plate B-cell lymphoma cell lines (e.g., TMD8, REC-1) in a 96-well or 384-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of nemtabrutinib and incubate for a specified period (e.g., 72 hours).

-

ATP Measurement: Add the ATPlite™ 1step reagent, which lyses the cells and provides the substrate for the luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: The luminescence signal is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of nemtabrutinib in a living system can be evaluated using mouse xenograft models.

Study Design Outline:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously implanted with human B-cell lymphoma cells (e.g., TMD8).

-

Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. Nemtabrutinib is administered orally at various dose levels and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumor and blood samples can be collected to assess target engagement (BTK occupancy) and downstream signaling inhibition (e.g., p-PLCγ2 levels) by methods such as ELISA or Western blotting.[21][22][23][24]

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Overall survival can also be monitored.

Nemtabrutinib has demonstrated potent anti-tumor activity in various preclinical models of B-cell malignancies, including those resistant to ibrutinib.[1]

Clinical Development and Future Perspectives

Nemtabrutinib is being evaluated in a comprehensive clinical trial program, known as the BELLWAVE studies, for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other non-Hodgkin lymphomas.[3][13] These trials are assessing the safety, efficacy, and pharmacokinetic profile of nemtabrutinib in both treatment-naïve and relapsed/refractory patient populations.[3][13]

The unique, reversible mechanism of action of nemtabrutinib, which allows it to overcome a key resistance mechanism to first-generation BTK inhibitors, positions it as a promising therapeutic option for patients with B-cell malignancies. Its broader kinase inhibition profile may also offer additional therapeutic benefits. As clinical data continues to emerge, the full potential of nemtabrutinib in the evolving landscape of B-cell cancer treatment will be further elucidated.

References

-

Nemtabrutinib (ARQ-531) | BTK Inhibitor. MedchemExpress.com.

-

Optimization of a LanthaScreen Kinase assay for BTK. Thermo Fisher Scientific.

-

Leveraging Synergistic Solubility in the Development of a Direct Isolation Process for Nemtabrutinib. ACS Publications.

-

KEGG B cell receptor signaling pathway. KEGG.

-

BCR Signal Pathway. Creative Biolabs.

-

Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. PMC.

-

Nemtabrutinib - Wikipedia. Wikipedia.

-

Signaling pathways involving BTK in B cells. ResearchGate.

-

B Cell Receptor Signaling. Cell Signaling Technology.

-

TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase. PubMed.

-

Leveraging Synergistic Solubility in the Development of a Direct Isolation Process for Nemtabrutinib | Request PDF. ResearchGate.

-

THUNDER™ Total BTK TR-FRET Cell Signaling Assay Kit. Bioauxilium.

-

Targeting Btk in Lymphoma: PCI-32765 Inhibits Tumor Growth in Mouse Lymphoma Models and a Fluorescent Analog of PCI-32765 Is an Active-Site Probe That Enables Assessment of Btk Inhibition In Vivo. ASH Publications.

-

Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Thermo Fisher Scientific.

-

Inhibition of Btk with CC-292 Provides Early Pharmacodynamic Assessment of Activity in Mice and Human. PharmaCompass.com.

-

The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. AACR Journals.

-

Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. PMC.

-

Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.

-

Nemtabrutinib | CAS#2095393-15-8 | BTK inhibitor. MedKoo Biosciences.

-

Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PMC.

-

Cracking the Code: Nemtabrutinib's Success Story in Defeating Treatment-Resistant Blood Cancers. International Society for Chronic Illnesses.

-

Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026). ACS Publications.

-

ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study. CLL Society.

-

Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells. PMC.

-

LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PMC.

-

LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PubMed.

-

Nemtabrutinib May Provide Benefit in Patients With Relapsed Hematologic Malignancies. The ASCO Post.

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.

-

Nemtabrutinib | C25H23ClN4O4 | CID 129045720. PubChem.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCR Signal Pathway - Creative Biolabs [creativebiolabs.net]

- 3. Nemtabrutinib May Provide Benefit in Patients With Relapsed Hematologic Malignancies - The ASCO Post [ascopost.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. KEGG PATHWAY: B cell receptor signaling pathway [kegg.jp]

- 12. isci.info [isci.info]

- 13. cllsociety.org [cllsociety.org]

- 14. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bioauxilium.com [bioauxilium.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. ashpublications.org [ashpublications.org]

- 22. pharmacompass.com [pharmacompass.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Pyrrolidine-Based Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Among the diverse strategies developed to achieve stereocontrol, the use of chiral auxiliaries remains a robust and highly effective methodology. This in-depth technical guide charts the discovery and historical evolution of pyrrolidine-based chiral auxiliaries, a class of compounds that has revolutionized asymmetric synthesis. From the seminal discoveries in proline catalysis to the development of sophisticated auxiliaries like SAMP/RAMP and the oxazaborolidines for CBS reductions, this guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these powerful tools, provide detailed, field-proven experimental protocols, and present comparative data to inform the rational selection of auxiliaries for specific synthetic challenges.

A Historical Perspective: From Humble Beginnings to a Pillar of Asymmetric Synthesis

The concept of "asymmetric synthesis," the ability to create a chiral molecule from an achiral precursor, has its roots in the late 19th and early 20th centuries with the pioneering work of Emil Fischer and Wilhelm Marckwald.[1] However, it was the discovery of the proline-catalyzed intramolecular aldol reaction in the 1970s, independently by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG, that laid the groundwork for the explosion in organocatalysis and the development of pyrrolidine-based chiral auxiliaries.[1][2][3][4] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated the remarkable ability of a simple, naturally occurring chiral amine to induce high levels of enantioselectivity.[1][2][3][4]

For nearly three decades, this discovery remained a niche curiosity. The renaissance of organocatalysis at the turn of the 21st century, spearheaded by the groundbreaking work of Benjamin List and Carlos F. Barbas III, brought proline and its derivatives to the forefront of synthetic chemistry.[5][6][7][8] Their research demonstrated that proline could effectively catalyze intermolecular aldol reactions, opening the door to a vast array of asymmetric transformations.[6][7][9] This renewed interest spurred the development of a diverse arsenal of more sophisticated and highly effective pyrrolidine-based chiral auxiliaries.

Key Classes of Pyrrolidine-Based Chiral Auxiliaries

The versatility of the pyrrolidine scaffold has led to the development of several distinct classes of chiral auxiliaries, each with its own unique advantages and applications.

Proline and its Simple Derivatives

The simplest of the pyrrolidine-based chiral auxiliaries, L-proline and D-proline, are readily available and inexpensive. They have been shown to be effective catalysts for a variety of reactions, including aldol reactions, Mannich reactions, and Michael additions.[10][11] The catalytic cycle of proline in the aldol reaction is a classic example of enamine catalysis, where the secondary amine of proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde from one face, directed by the stereochemistry of the proline catalyst, to afford the aldol product with high enantioselectivity.[6]

The Enders SAMP/RAMP Auxiliaries

A significant leap in the field came with the development of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) by Dieter Enders and his group.[] These auxiliaries, derived from proline and glutamic acid respectively, have proven to be exceptionally effective for the asymmetric alkylation of aldehydes and ketones.[13]

The SAMP/RAMP methodology involves the formation of a chiral hydrazone between the auxiliary and the carbonyl compound. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral azaenolate. This azaenolate then reacts with an electrophile, with the bulky pyrrolidine ring and the methoxymethyl group directing the approach of the electrophile to one face of the azaenolate, resulting in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary, typically via ozonolysis or hydrolysis, yields the desired α-alkylated carbonyl compound with excellent enantiomeric excess.[14]

Experimental Protocols

Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

This protocol outlines the six-step synthesis of SAMP from (S)-proline, as detailed in Organic Syntheses.[15]

Step A: (S)-(+)-2-Hydroxymethylpyrrolidine

-

In a 4-L, three-necked, round-bottomed flask equipped with a heating mantle, overhead stirrer, and reflux condenser, suspend lithium aluminum hydride (1.56 mol) in anhydrous tetrahydrofuran (2.5 L).

-

Heat the suspension to reflux for 15 minutes.

-

Slowly add powdered (S)-proline (1 mol) in small portions to the boiling mixture, maintaining reflux. The addition takes approximately 45 minutes.

-

Continue refluxing for an additional hour.

-

Decompose the excess lithium aluminum hydride by the cautious addition of a solution of potassium hydroxide (28 g) in water (112 mL).

-

Filter the hot solution by suction and extract the precipitate with refluxing tetrahydrofuran.

-

Combine the filtrates and concentrate under reduced pressure to yield crude (S)-(+)-2-hydroxymethylpyrrolidine.

Step B: (S)-(−)-1-Formyl-2-hydroxymethylpyrrolidine

-

Dissolve the crude (S)-(+)-2-hydroxymethylpyrrolidine in methanol (1.2 L) and cool to 0°C.

-

Add methyl formate (1.3 mol) dropwise and stir at 0°C for 30 minutes.

-

Remove the excess methyl formate under reduced pressure and take up the residue in dichloromethane. Dry and concentrate to yield the crude N-formyl compound.

Step C: (S)-(−)-1-Formyl-2-methoxymethylpyrrolidine

-

Add the crude N-formyl compound to a stirred suspension of sodium hydride (1.2 mol) in anhydrous tetrahydrofuran (1.2 L) at 0°C.

-

After the evolution of hydrogen ceases, add methyl iodide (1.5 mol) dropwise at 0°C.

-

Stir the mixture at room temperature overnight.

-

Hydrolyze the excess sodium hydride by the dropwise addition of water.

-

Remove the tetrahydrofuran under reduced pressure.

Step D: (S)-(+)-2-Methoxymethylpyrrolidine

-

Add a solution of potassium hydroxide (180 g) in water (720 mL) to the crude product from the previous step and stir vigorously overnight.

-

Saturate the solution with potassium carbonate and extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

Step E: (S)-(−)-1-Carbamoyl-2-methoxymethylpyrrolidine

-

Adjust the pH of the aqueous amine hydrochloride solution to 2.8–3.2 with aqueous potassium hydroxide.

-

Add a solution of potassium cyanate (1 mol) in water and stir the mixture for at least 12 hours at 20°C.

Step F: (S)-(−)-1-Amino-2-methoxymethylpyrrolidine (SAMP)

-

Cool the crude urea from the previous step to -5°C and treat with a chilled solution of potassium hydroxide in water.

-

Add a chilled solution of sodium hypochlorite dropwise, maintaining the temperature below 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers, and remove the solvent.

-

Purify the crude product by distillation to afford SAMP as a colorless liquid.[15]

Asymmetric α-Alkylation of 3-Pentanone using SAMP

This protocol provides a step-by-step guide for the asymmetric alkylation of a simple ketone.[14]

Step A: Formation of the SAMP Hydrazone

-

In a flask equipped with a condenser and magnetic stirrer, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (30 mmol) and 3-pentanone (36 mmol).

-

Heat the mixture at 60°C under an argon atmosphere overnight.

-

Dilute the crude product with diethyl ether and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude hydrazone by distillation.

Step B: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran at 0°C.

-

Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone in anhydrous tetrahydrofuran.

-

Stir the mixture at -78°C for 4 hours.

-

Add the electrophile (e.g., ethyl iodide) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers and concentrate under reduced pressure.

Step C: Cleavage of the Chiral Auxiliary

-

Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to -78°C and bubble ozone through the solution until a blue color persists.

-

Quench the reaction with a reducing agent (e.g., dimethyl sulfide).

-

Allow the solution to warm to room temperature and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain the α-alkylated ketone.

Mechanistic Insights and Stereochemical Control

The remarkable stereocontrol exerted by pyrrolidine-based chiral auxiliaries stems from the formation of rigid, well-defined transition states.

SAMP/RAMP Hydrazone Alkylation

In the SAMP/RAMP hydrazone alkylation, the high diastereoselectivity is attributed to the formation of a six-membered, chelated azaenolate intermediate. The lithium cation is coordinated to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This rigidifies the transition state and forces the electrophile to approach from the less sterically hindered face of the azaenolate, which is opposite to the bulky pyrrolidine ring.

Caption: Stereochemical control in SAMP hydrazone alkylation.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst, which is prepared from a proline-derived amino alcohol, to achieve the enantioselective reduction of prochiral ketones.[16][17][18] The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron. The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric interactions between the larger substituent on the ketone and the substituents on the catalyst. The hydride is then delivered from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[16][17]

Caption: Catalytic cycle of the CBS reduction.

Comparative Performance of Pyrrolidine-Based Chiral Auxiliaries

The choice of a chiral auxiliary is a critical decision in the design of a synthetic route. The following tables provide a comparative overview of the performance of different pyrrolidine-based auxiliaries in common asymmetric transformations.

Table 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

| Catalyst/Auxiliary | Solvent | Temp (°C) | dr (syn:anti) | ee (syn) (%) | Yield (%) | Reference |

| (S)-Proline | DMSO | RT | 95:5 | 20 | 95 | [19] |

| Pyrrolidine-thiourea | Neat | RT | >99:1 | 98 | 99 | [19] |

| Polystyrene-supported pyrrolidine | Water | RT | 97:3 | 99 | 98 | [20] |

| Novel Pyrrolidine-based | Methylcyclohexane | 0 | 92:8 | 85 | 87 | [21] |

Table 2: Asymmetric Aldol Reaction of Acetone with Benzaldehyde

| Catalyst/Auxiliary | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference |

| (S)-Proline | DMSO | RT | 76 | 68 | [22] |

| (S)-N,N-Dibenzyl Phenylalaninal + L-Proline | Acetone | RT | 90 (de) | 98 | [23] |

| Guanidinium salt co-catalyst with Proline | - | - | high | high | [24][25] |

Conclusion

The discovery and development of pyrrolidine-based chiral auxiliaries represent a landmark achievement in asymmetric synthesis. From the serendipitous discovery of proline catalysis to the rational design of highly effective auxiliaries like SAMP/RAMP and the oxazaborolidine catalysts for CBS reduction, these tools have empowered chemists to construct complex chiral molecules with unprecedented levels of stereocontrol. The continued exploration of new pyrrolidine-based scaffolds and their application in novel synthetic methodologies promises to further expand the frontiers of asymmetric synthesis, enabling the efficient and sustainable production of enantiomerically pure compounds for the benefit of science and society.

References

-

Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

-

Wikipedia. (2023). Proline-catalyzed aldol reactions. [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

-

Wikipedia. (2023). CBS catalyst. [Link]

-

chemeurope.com. (n.d.). Hajos-Parrish-Eder-Sauer-Wiechert reaction. [Link]

-

List, B. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(18), 4021-4024. [Link]

-

Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 616-622. [Link]

-

Houk, K. N., et al. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(50), 12695-12696. [Link]

-

List, B. (2011). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. In Classics in Stereoselective Synthesis (pp. 104-107). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Wang, W., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 8(14), 3045-3048. [Link]

-

List, B. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. [Link]

-

NobelPrize.org. (2021). The Nobel Prize in Chemistry 2021 - Popular information. [Link]

-

Chem-Station. (2014). List-Barbas Aldol Reaction. [Link]

-

Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(19), 3655-3658. [Link]

-

Bertelsen, S., et al. (2012). Switching diastereoselectivity in proline-catalyzed aldol reactions. Angewandte Chemie International Edition, 51(47), 11880-11883. [Link]

-

Gualandi, A., et al. (2018). Recent Developments in Next Generation (S)-Proline-Derived Chiral Organocatalysts. Molecules, 23(10), 2549. [Link]

-

Sci-Hub. (n.d.). Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions. [Link]

-

ResearchGate. (n.d.). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. [Link]

-

Wang, W., et al. (2004). Diastereoselective Aldol Reaction of N,N-Dibenzyl-α-amino Aldehydes with Ketones Catalyzed by Proline. Organic Letters, 6(5), 691-694. [Link]

-

Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. [Link]

-

Pal, S., et al. (2010). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 21(1), 1-4. [Link]

-

ResearchGate. (n.d.). The Hajos–Parrish–Eder–Sauer–Wiechert reaction. [Link]

-

ResearchGate. (n.d.). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. [Link]

-

Boyd, D. R., et al. (2007). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of the American Chemical Society, 129(25), 7957-7964. [Link]

-

Larrow, J. F., & Schaus, S. E. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(4), 565. [Link]

-

Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

-

Cozzi, P. G. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1131. [Link]

-

ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP). [Link]

-

Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

-

List, B. (2022). Benjamin List - Nobel Prize lecture: Asymmetric organocatalysis. [Link]

-

Afonso, C. A. M., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15(29), 19985-20002. [Link]

-

MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

-

Evans, D. A., et al. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(13), 1927-1930. [Link]

-

Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. [Link]

-

Beilstein-Institut. (2025). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry, 21, 1-2. [Link]

Sources

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. nobelprize.org [nobelprize.org]

- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. nobelprize.org [nobelprize.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]

- 10. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 11. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. web.mit.edu [web.mit.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 17. CBS catalyst - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 22. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sci-Hub. Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions / The Journal of Organic Chemistry, 2012 [sci-hub.box]

Application Note: Strategic Utilization of (R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in Total Synthesis

Executive Summary

(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS: 1012369-72-0) is a highly versatile, stereochemically rich chiral building block . Featuring an orthogonal tert-butyloxycarbonyl (Boc) protecting group, an electrophilic C4-ketone, and a bulky C2-phenyl group, this scaffold is a cornerstone in the total synthesis of complex alkaloids and advanced pharmaceutical intermediates. Its most prominent application lies in the discovery and synthesis of Kinesin Spindle Protein (KSP/Eg5) inhibitors , which are critical anti-mitotic agents targeted for oncology .

This guide provides an authoritative, self-validating framework for executing key synthetic transformations on this scaffold, focusing on causality, regiocontrol, and diastereoselectivity.

Mechanistic Rationale & Structural Advantages

The utility of this molecule stems from the precise steric and electronic environment established by its functional groups:

-

C2-Phenyl Group (Steric Director): The bulky phenyl ring effectively shields the cis-face of the pyrrolidine core. This steric bias is the primary causal factor driving high diastereoselectivity (dr) during nucleophilic additions (e.g., reductive aminations) at the C4 position.

-

N-Boc Protection (Electronic & Steric Control): Beyond preventing unwanted N-alkylation, the Boc group's immense steric bulk influences the regioselectivity of enolization. It forces incoming bulky bases to target the least hindered protons, dictating the formation of kinetic enolates.

-

C4-Ketone (Electrophilic Hub): Acts as the primary handle for functionalization, readily undergoing Wittig olefination, reductive amination, or conversion to an enol triflate for subsequent palladium-catalyzed cross-coupling.

Core Application: Synthesis of KSP (Eg5) Inhibitors

Kinesin Spindle Protein (KSP) is a microtubule-based motor protein essential for the assembly and function of the bipolar mitotic spindle during cell division [[1]](). Inhibition of KSP prevents spindle pole separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately programmed cell death (apoptosis) .

The (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate scaffold is strategically utilized to build pharmacophores that bind to an "induced-fit" allosteric pocket of KSP, distinct from the nucleotide-binding site . This binding triggers a conformational change that neutralizes the motor protein's activity .

Mechanism of action for KSP inhibitors leading to mitotic arrest and apoptosis.

Validated Experimental Protocols

Protocol A: Regioselective Enol Triflation

This protocol details the conversion of the C4-ketone into an enol triflate, a critical intermediate for Suzuki or Buchwald-Hartwig cross-couplings in KSP inhibitor synthesis. (Note: While patent literature often describes this using the (2S)-enantiomer , the mechanistic causality and parameters apply identically to the (R)-enantiomer).

Expertise & Causality: Lithium hexamethyldisilylamide (LHMDS) is explicitly chosen over smaller bases (like LDA) because its extreme steric bulk prevents deprotonation at the highly hindered C3 position (sandwiched between the C4-ketone and C2-phenyl). Deprotonation selectively occurs at the less hindered C5 position. The strict -78 °C temperature prevents equilibration to the thermodynamic enolate and suppresses epimerization at the C2 stereocenter .

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, add (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (1.0 equiv, e.g., 0.16 g, 0.62 mmol) and anhydrous THF (2.0 mL) .

-

Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

-

Kinetic Enolization: Dropwise add LHMDS (1.0 M in THF, 1.1 equiv, 0.68 mL). Stir the mixture strictly at -78 °C for 1 hour .

-

Electrophilic Trapping: Add Comins' reagent (N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide) (1.1 equiv, 0.27 g) neat in one portion .

-

Maturation: Allow the reaction to slowly warm to 0 °C and stir for a total of 4 hours .

-

Workup: Dilute with Et₂O (10 mL) and wash successively with H₂O and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System (IPC & QC):

-

In-Process Control (TLC): Quench a 50 µL aliquot in saturated NH₄Cl. The starting material has weak UV absorbance; the successful formation of the enol triflate will present as a strongly UV-active spot (due to the new conjugated system) with a higher Rf value.

-

Post-Reaction NMR: ¹H-NMR (CDCl₃) validation requires the observation of a distinct vinylic proton signal (typically δ 5.7–6.0 ppm) and the disappearance of the C5 aliphatic protons, confirming regioselective Δ⁴'⁵ double bond formation.

Protocol B: Diastereoselective Reductive Amination

Expertise & Causality: When synthesizing di-substituted pyrrolidines, the C2-phenyl group sterically blocks the cis-face. During imine reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃), hydride delivery is forced from the trans-face, yielding the trans-1,3-disubstituted relative stereochemistry with high diastereomeric excess.

Step-by-Step Methodology:

-

Dissolve the ketone (1.0 equiv) and the desired primary amine (1.2 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

-

Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes at 25 °C.

-

Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir at 25 °C for 12 hours.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

Self-Validating System (IPC & QC):

-

LC-MS: Monitor for the transient mass of the imine intermediate [M+H]⁺, followed by the appearance of the secondary amine product mass.

-

2D NOESY NMR: The absence of a strong NOE cross-peak between the C2-proton and the newly formed C4-proton definitively validates the trans stereochemical outcome.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes for the primary downstream functionalizations of the C4-ketone:

| Reaction Type | Reagents & Conditions | Target Functionalization | Typical Yield | Selectivity / Purity |

| Enol Triflation | LHMDS, Comins' Reagent, THF, -78 °C to 0 °C | C4-Enol Triflate | 82–89% | >95% Regioselectivity |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, AcOH, DCE, 25 °C | C4-Secondary Amine | 75–85% | >10:1 dr (trans favored) |

| Wittig Olefination | Ph₃P=CH₂, KOtBu, THF, 0 °C to 25 °C | C4-Exocyclic Alkene | 80–90% | >98% Chemoselectivity |

| Cross-Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | C4-Aryl (from Triflate) | 70–85% | >95% Purity (post-column) |

Synthetic Workflow Visualization

Synthetic workflow for KSP inhibitors via regioselective enol triflation and cross-coupling.

References

-

[2] Title: (R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1012369-72-0) | Source: ChemBK | URL:[Link]

-

[3] &[1] Title: Mitotic kinesin binding site (WO2004004652A2) | Source: Google Patents | URL:

-

[4] Title: Mitotic kinesin binding site (AU2003247891A1) | Source: Google Patents | URL:

Sources

Application Note: (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate as a Chiral Building Block in Medicinal Chemistry

Executive Summary